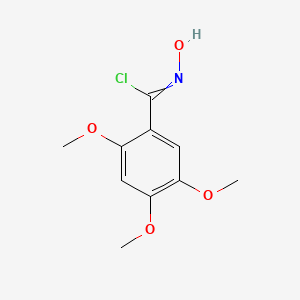
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of hydroxy, methoxy, and chloride functional groups attached to a benzimidoyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Catalysts: No specific catalysts are required for this reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification Steps: Including recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds
Reduction: Reduction reactions can yield amines or hydroxylamines
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild to moderate conditions
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amines or hydroxylamines
Substitution: Formation of various substituted benzimidoyl derivatives
Scientific Research Applications
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chloride group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Shares the hydroxy and benzimidazole core but lacks the methoxy groups
2,4,5-Trimethoxybenzaldehyde: Precursor in the synthesis, lacks the hydroxy and chloride groups
N-Hydroxyphthalimide: Similar in having a hydroxy group but differs in the core structure
Uniqueness
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride is unique due to the combination of hydroxy, methoxy, and chloride functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12ClNO4 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
N-hydroxy-2,4,5-trimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(11)12-13/h4-5,13H,1-3H3 |
InChI Key |
KJYKPJYPAJOATB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=NO)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


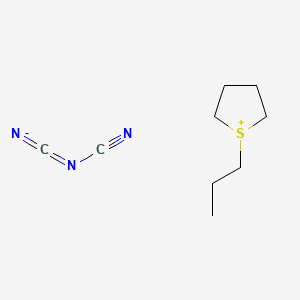

![4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13696608.png)
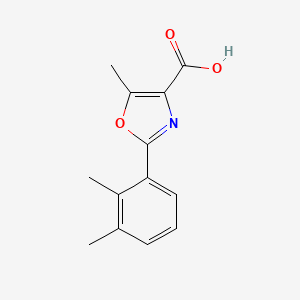
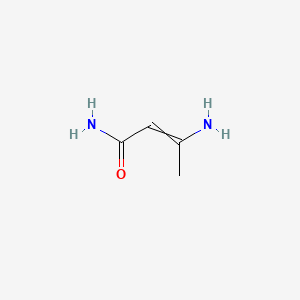
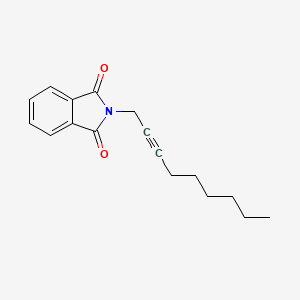
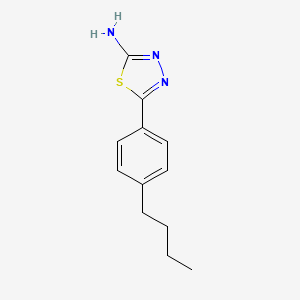
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
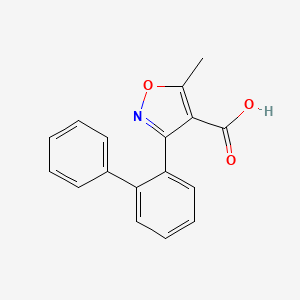
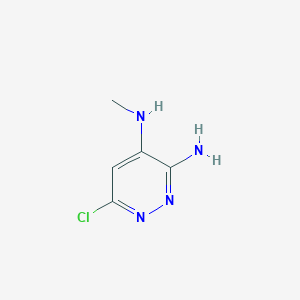
![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)
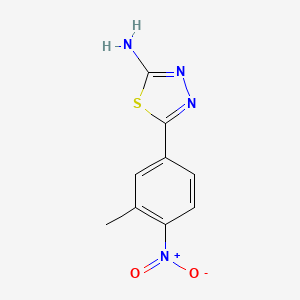
![8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13696659.png)

